Product packaging for Betahistine monomesilate(Cat. No.:CAS No. 380416-14-8)

Betahistine monomesilate

Cat. No.: B1609430
CAS No.: 380416-14-8
M. Wt: 232.3 g/mol
InChI Key: FUWLKZQYMWTFBA-UHFFFAOYSA-N
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Description

Overview of Vestibular System Physiology and Pathophysiology in Vertiginous Syndromes

The vestibular system is a complex sensory apparatus located in the inner ear that is fundamental for balance, or postural equilibrium. britannica.com It works in concert with the visual and proprioceptive systems to provide the central nervous system with information about head position and movement. physio-pedia.comclevelandclinic.org The primary components of the peripheral vestibular system are the semicircular canals, which detect rotational movements (angular acceleration), and the otolith organs (the utricle and saccule), which sense linear acceleration and gravity. britannica.comphysio-pedia.com This information is relayed to the central nervous system, which processes these signals to control eye movements and posture, ensuring stability. physio-pedia.com

Vertiginous syndromes arise from a dysfunction within this intricate system. nih.gov The resulting sensory conflict, where the information from the vestibular system does not match the input from visual and proprioceptive senses, leads to the illusion of movement known as vertigo. karger.com The causes of this dysfunction can be categorized as either peripheral or central. msdmanuals.com

Peripheral Vestibular Disorders : These originate from problems within the inner ear or the vestibular nerve. Common examples include:

Benign Paroxysmal Positional Vertigo (BPPV) : Caused by the displacement of calcium crystals (otoconia) within the semicircular canals. nih.govracgp.org.au

Ménière's Disease : Characterized by a triad (B1167595) of symptoms: episodic vertigo, tinnitus (ringing in the ears), and fluctuating hearing loss, and is thought to be related to an excess of fluid (endolymphatic hydrops) in the inner ear. nih.govkarger.comdrugbank.com

Vestibular Neuronitis : Inflammation of the vestibular nerve, often following a viral infection, leading to acute vertigo without hearing loss. racgp.org.au

Central Vestibular Disorders : These stem from issues within the brain or brainstem. medlineplus.gov Causes can include stroke, tumors, multiple sclerosis, and vestibular migraine. msdmanuals.commedlineplus.gov

Dysfunction in the vestibular system can manifest as vertigo, nausea, vomiting, and visual disturbances. nih.gov While the central nervous system can adapt to a permanent vestibular disturbance over time, the acute symptoms can be debilitating. nih.gov

Historical Context and Evolution of Histaminergic Agents in Neuro-otology

The use of agents targeting the histaminergic system for vestibular disorders has a long history. Histamine (B1213489) itself, a crucial neuromodulator, regulates various brain functions. dovepress.com Its synthesis from L-histidine and degradation pathways are well-understood physiological processes. nih.gov The discovery of different histamine receptor subtypes (H1, H2, H3, and H4) has paved the way for the development of more specific drugs. nih.gov

Antihistamines, particularly H1 receptor antagonists like dimenhydrinate, have been used since the 1940s to manage nausea and vomiting associated with motion sickness and vertigo, largely due to their sedative effects on the central nervous system. nih.govadvancedotology.org However, these first-generation antihistamines often cause drowsiness, which can impede the long-term process of vestibular compensation. dovepress.com

Betahistine (B147258) emerged as a significant advancement. It is a structural analogue of histamine with a unique pharmacological profile: it acts as a weak H1 receptor agonist and a potent H3 receptor antagonist. dovepress.comwikipedia.org Initially registered in Europe in 1970 for the treatment of Ménière's disease, its mechanism of action was thought to be primarily vascular, increasing blood flow to the inner ear. dovepress.comwikipedia.org More recent research has highlighted its role as a modulator of the histaminergic system in the brain, which may facilitate vestibular recovery without the sedative side effects of traditional antihistamines. dovepress.com For decades, betahistine has remained a widely used medication for Ménière's disease in Europe. nih.gov

Comparative Analysis of Betahistine Salt Forms: Dihydrochloride (B599025) versus Monomesilate in Research Paradigms

Betahistine is available in different salt forms, most commonly as betahistine dihydrochloride and betahistine mesilate (or monomesilate). ijbcp.comijbcp.com The choice of salt form can influence a drug's physicochemical properties, such as solubility and stability, which may, in turn, affect its bioavailability. ijbcp.com While both forms are used in the treatment of vestibular disorders, there are notable differences that are relevant in research and clinical contexts. ijbcp.com

One key difference lies in their molecular weights. The molecular weight of betahistine dihydrochloride is 209.12 g/mol , while that of betahistine mesilate is significantly higher. ijbcp.comresearchgate.net This difference has implications for the amount of active betahistine base delivered per milligram of the salt.

PropertyBetahistine DihydrochlorideBetahistine Monomesilate (Mesilate)
Molecular Weight 209.12 g/mol researchgate.net328 g/mol ijbcp.com
Active Betahistine per 16mg 10.4 mg ijbcp.comNot directly equivalent in standard doses
Published Evidence More extensive ijbcp.comresearcher.lifeLess extensive
Potential Contaminants Not specified as a concernPotential for mesilate ester contaminants ijbcp.comijbcp.com

This table presents a summary of comparative data between betahistine dihydrochloride and this compound based on available research.

The pharmacokinetic and pharmacodynamic properties of betahistine are complex, and potential differences between its salt forms are an area of ongoing investigation.

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. Betahistine is rapidly and almost completely absorbed after oral administration. wikipedia.org However, it undergoes extensive first-pass metabolism, primarily by the enzyme monoamine oxidase (MAO), into its main, inactive metabolite, 2-pyridylacetic acid (2-PAA). mdpi.comnih.gov Consequently, plasma levels of the parent betahistine are extremely low, and pharmacokinetic studies often rely on measuring 2-PAA levels as a surrogate. mdpi.com

Differences between the salt forms could arise from:

Bioavailability : Mesilate salts are sometimes chosen to improve solubility and potentially bioavailability. ijbcp.com However, direct comparative studies for betahistine are lacking.

Metabolism : There is a suggestion that ethnic differences could influence the pharmacokinetic behavior of the different salt forms. ijbcp.comresearcher.life Variability in pharmacokinetics is also thought to be related to genetic and environmental factors affecting the metabolism of betahistine to 2-PAA. mdpi.com

Pharmacodynamics describes the effects of a drug on the body. Betahistine's primary pharmacodynamic actions are its weak agonism at H1 receptors and potent antagonism at H3 receptors. wikipedia.org

H1 Receptor Agonism : This action is thought to cause vasodilation in the inner ear, improving microcirculation. affygility.com

H3 Receptor Antagonism : By blocking H3 autoreceptors, betahistine increases the synthesis and release of histamine in the brain, particularly in the tuberomammillary nucleus. nih.govncats.io This is believed to facilitate central vestibular compensation. ncats.io

It is not definitively established whether the dihydrochloride and monomesilate salt forms differ in their pharmacodynamic effects, as the active moiety is betahistine itself. However, any differences in pharmacokinetics, such as the rate and extent of absorption, could theoretically lead to variations in the onset and intensity of the drug's effects.

ParameterBetahistine (General)Notes on Salt Forms
Absorption Rapid and complete wikipedia.orgPotential for differences, but not established
Metabolism Extensive first-pass to 2-PAA mdpi.comVariability may be influenced by salt form and ethnicity ijbcp.commdpi.com
Primary Metabolite 2-pyridylacetic acid (2-PAA) mdpi.com2-PAA is the measured surrogate in most studies
Plasma Protein Binding Very low (<5%) wikipedia.orgmdpi.comLikely no difference
Half-life of 2-PAA Approximately 3.5 hours wikipedia.orgmdpi.comNo comparative data

This table outlines the general pharmacokinetic profile of betahistine and notes where potential differences between salt forms might exist.

To accurately determine if and how the different salt forms of betahistine differ in their clinical effects, specific methodological approaches in research are necessary.

A primary challenge is the lack of head-to-head, double-blind, randomized controlled trials directly comparing betahistine dihydrochloride and this compound. ijbcp.comresearchgate.net Such studies would be the gold standard for establishing equivalence or identifying differences in efficacy and tolerability.

Future research should also consider:

Standardized Pharmacokinetic Studies : These studies should be designed to compare the bioavailability and other pharmacokinetic parameters of the two salt forms in diverse populations to account for potential ethnic variations. ijbcp.com

Advanced Analytical Techniques : Given the very low plasma concentrations of the parent drug, highly sensitive analytical methods are required to accurately quantify betahistine itself, rather than relying solely on its metabolite, 2-PAA. mdpi.com

Long-term Surveillance : Concerns have been raised about the potential for DNA toxicity from mesilate ester contaminants that could arise during the production of betahistine mesilate. ijbcp.comijbcp.comresearchgate.net Long-term post-marketing surveillance for both salt forms is crucial, although more detailed data currently exists for the dihydrochloride salt. ijbcp.comresearcher.life

Formulation Analysis : Research should also investigate the physicochemical properties of different formulations of each salt, as these can also impact drug performance. ijbcp.com Eco-friendly and sensitive chromatographic methods have been developed for determining betahistine and its impurities, which could be valuable in such analyses. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O3S B1609430 Betahistine monomesilate CAS No. 380416-14-8

Properties

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWLKZQYMWTFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045588
Record name Betahistine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54856-23-4, 380416-14-8
Record name Betahistine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54856-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betahistine monomesilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAHISTINE MONOMESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Betahistine Monomesilate

Receptor Pharmacology and Molecular Mechanisms of Action

Betahistine (B147258) monomesilate is a structural analog of histamine (B1213489), and its pharmacological effects are primarily mediated through its interaction with histamine receptors. nih.gov Its complex mechanism involves a multi-receptor binding profile, which in turn modulates the endogenous histaminergic system, particularly within the central nervous system.

Betahistine exhibits a distinct pattern of affinity and activity across the different subtypes of histamine receptors, acting as a potent antagonist at H3 receptors and a partial agonist at H1 receptors. patsnap.comdroracle.airxreasoner.com

Betahistine functions as a partial agonist at histamine H1 receptors. patsnap.comdroracle.ainih.gov This means it binds to and activates the receptor, but with a lower maximal effect compared to the endogenous full agonist, histamine. nih.govnih.gov In studies using slices from mouse cerebral cortex, betahistine-induced glycogenolysis reached a maximal effect that was 57% of that produced by histamine. nih.gov Similarly, in guinea-pig hippocampus slices, betahistine stimulated cyclic AMP accumulation to a maximum of 22% of the histamine-induced effect. nih.gov This partial agonism at H1 receptors, particularly those in the inner ear, is thought to cause vasodilation, leading to increased blood flow and permeability of blood vessels, which may help reduce endolymphatic pressure. patsnap.comdrugbank.comnih.gov

The most potent interaction of betahistine is with the histamine H3 receptor, where it acts as a powerful antagonist and inverse agonist. patsnap.comnih.govfujita-hu.ac.jpdrugs.com The H3 receptor functions primarily as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. patsnap.comgoogle.com By blocking these receptors, betahistine removes this inhibitory feedback, leading to an increased turnover and release of histamine from histaminergic neurons. nih.govpatsnap.comdrugbank.com

Further research has refined this action, showing that betahistine exhibits a mixed pharmacological profile at H3 receptors. nih.govresearchgate.net It behaves as a potent nanomolar inverse agonist, which can suppress the receptor's constitutive activity even in the absence of an agonist. nih.govresearchgate.net At higher, micromolar concentrations, it can act as a weak agonist. nih.govresearchgate.netthieme-connect.com This dual action as a partial inverse agonist in vivo enhances the activity of histamine neurons. nih.govresearchgate.net This antagonism is considered central to many of betahistine's effects within the brain. google.com

Scientific literature indicates that betahistine has negligible activity at histamine H2 receptors. rxreasoner.com While some early studies suggested potential agonist activity, the predominant view supported by more recent pharmacological analyses is that its binding and functional effects at H2 receptors are not significant contributors to its primary mechanism of action. rxreasoner.comnih.gov

Recent investigations have explored the interaction of betahistine with the histamine H4 receptor. nih.govnih.gov Studies have shown that betahistine has a low affinity for H4 receptors. nih.gov Research on vestibular primary neurons suggests that the inhibitory effects on neuronal firing observed at high micromolar concentrations of betahistine may be partly attributable to this weak interaction with H4 receptors. nih.govnih.gov One study reported an IC50 of 118 µM and a Ki of 81 µM for betahistine at human H4 receptors, confirming a much lower affinity compared to its effects on H3 receptors. nih.gov

Interactive Data Table: Betahistine Receptor Binding & Functional Activity

The following tables summarize key findings from various in vitro studies on betahistine's interaction with histamine receptors.

Table 1: Receptor Binding Affinity (Ki)

Receptor Subtype Species/Tissue Ki Value (µM) Reference
H1 Guinea-pig cerebellum 31 nih.gov
H3 Rat cerebral cortex 6.9 nih.gov

Table 2: Functional Activity (EC50/IC50)

Receptor & Action Model System Value (µM) Reference
H1 Agonism (Glycogenolysis) Mouse cerebral cortex slices EC50: 9.0 nih.gov
H1 Agonism (cAMP accumulation) Guinea-pig hippocampus slices EC50: 32.4 nih.gov

The primary mechanism by which betahistine modulates the endogenous histamine system is through its potent antagonism of H3 autoreceptors. nih.govpatsnap.com By blocking these presynaptic receptors, betahistine effectively increases the synthesis and release of histamine in the brain, particularly in key areas like the tuberomammillary nuclei of the hypothalamus and the vestibular nuclei. nih.govresearchgate.net This elevated level of the neurotransmitter histamine enhances neuronal excitability and signaling, which is crucial for vestibular compensation processes. patsnap.com The H3 receptor antagonism also elevates the levels of other neurotransmitters, including serotonin (B10506), in the brainstem, which may contribute to the inhibition of vestibular nuclei activity and a restoration of balance. drugbank.com

Modulation of Endogenous Histamine Systems

Enhancement of Histamine Turnover and Release via Presynaptic H3-Receptor Blockade

Betahistine monomesilate's principal mechanism of action is its function as a potent antagonist of the histamine H3 receptor. nbinno.comresearchgate.net These receptors are primarily presynaptic autoreceptors located on histaminergic neurons. nbinno.compatsnap.com In their natural function, they act as a negative feedback mechanism, inhibiting the synthesis and release of histamine when activated by the neurotransmitter. frontiersin.org

By blocking these H3 autoreceptors, betahistine effectively removes this inhibitory brake, leading to an increased turnover and release of histamine from presynaptic nerve endings in the brain. nbinno.comnih.govdrugbank.com This upregulation of histamine synthesis and release is considered a key contributor to its therapeutic effects. frontiersin.org This action is particularly relevant in the tuberomammillary nuclei of the posterior hypothalamus, where histaminergic neurons originate, and in the vestibular nuclei, which are crucial for maintaining balance. nbinno.comnih.gov The increased availability of histamine in the synaptic cleft enhances histaminergic neurotransmission, which is vital for vestibular compensation and the reduction of vertigo symptoms. nbinno.compatsnap.com

Animal studies have demonstrated that betahistine administration leads to an increase in the levels of tele-methylhistamine (t-MeHA), a metabolite of histamine, in the brain. This serves as a direct indicator of increased histamine turnover. nih.gov The antagonistic action of betahistine on H3 receptors is not limited to autoreceptors on histamine neurons; it also affects H3 heteroreceptors found on other neurons, leading to a broader modulation of neurotransmitter release. researchgate.net

Induction of H3-Receptor Downregulation

Prolonged administration of this compound has been associated with a downregulation of histamine H3 receptors. nih.govresearchgate.net Receptor binding studies have specifically shown a decrease in the number of H3 receptors in the vestibular nuclei (VN) and the tuberomammillary (TM) nuclei following chronic treatment. frontiersin.orgnih.gov This downregulation is a likely consequence of the sustained increase in histamine levels in the synaptic cleft, which is induced by the blockade of H3 autoreceptors.

The development of tolerance to some of the effects of betahistine has been observed in animal models after several days of continuous oral administration, which is suggestive of receptor downregulation. nih.govpatsnap.com This adaptive change in receptor density may contribute to the long-term therapeutic efficacy of the drug, as it could lead to a sustained enhancement of histaminergic neurotransmission even as the body adapts to the presence of the medication. The exact molecular mechanisms underlying this downregulation are still under investigation but are believed to be a homeostatic response to the persistent antagonism of the H3 receptor.

Neurotransmitter System Interactions Beyond Histamine

The influence of this compound extends beyond the histaminergic system, with significant interactions with other major neurotransmitter systems in the central nervous system. This is largely mediated by its antagonist action on H3 heteroreceptors, which are located on the presynaptic terminals of non-histaminergic neurons and regulate the release of other neurotransmitters. nbinno.com

Betahistine has been shown to enhance the release of acetylcholine (B1216132) (ACh) in key areas of the brain, such as the prefrontal cortex and the hippocampus. drugbank.com This effect is believed to be an indirect consequence of H3 receptor blockade. drugbank.com By antagonizing H3 heteroreceptors on cholinergic nerve terminals, betahistine can increase the release of ACh, a neurotransmitter crucial for cognitive functions like attention and memory.

The blockade of H3 receptors by betahistine also modulates the release of catecholamines, specifically dopamine (B1211576) and norepinephrine (B1679862). nbinno.com H3 heteroreceptors are present on dopaminergic and noradrenergic neurons, and their antagonism by betahistine can lead to an increased release of these neurotransmitters. This interaction may play a role in some of the central effects of betahistine, as both dopamine and norepinephrine are involved in arousal, attention, and the regulation of various physiological functions.

Betahistine's influence extends to the serotonergic and GABAergic systems. H3 receptor antagonism can elevate the levels of neurotransmitters like serotonin in the brainstem, which can, in turn, inhibit the activity of vestibular nuclei, contributing to a reduction in vertigo symptoms. nih.govdrugbank.com Furthermore, there is evidence to suggest an interplay between the histaminergic and GABAergic systems, with histamine modulating the release of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Pharmacodynamics in Vestibular and Cerebrovascular Systems

The therapeutic benefits of this compound in vestibular disorders are a direct result of its pharmacodynamic effects on the vestibular and cerebrovascular systems.

In the vestibular system, betahistine is thought to reduce the asymmetrical functioning of the sensory vestibular organs. drugbank.com It also plays a crucial role in promoting and facilitating central vestibular compensation, the process by which the brain adapts to and recovers from peripheral vestibular lesions. nbinno.com This is achieved through the upregulation of histamine turnover and release in the vestibular nuclei, mediated by H3 receptor antagonism. nbinno.com By rebalancing the neural activity between the vestibular nuclei on both sides of the brainstem, betahistine helps to alleviate the symptoms of vertigo. frontiersin.org

In the cerebrovascular system, betahistine has been shown to increase cerebral blood flow. patsnap.com This vasodilatory effect is thought to be mediated by its weak agonistic activity at H1 receptors located on blood vessels in the inner ear. drugbank.com This leads to increased permeability of the blood vessels and a potential reduction in endolymphatic pressure, which is a key factor in conditions such as Meniere's disease. drugbank.com

Table 1: Summary of this compound's Pharmacological Actions

Target System Receptor Interaction Primary Effect
Histaminergic System H3 Receptor Antagonism Increased Histamine Turnover and Release
H3 Receptor Downregulation Sustained Enhancement of Histaminergic Transmission
Cholinergic System H3 Heteroreceptor Antagonism Increased Acetylcholine Release
Catecholaminergic Systems H3 Heteroreceptor Antagonism Increased Dopamine and Norepinephrine Release
Other Neurotransmitter Systems H3 Heteroreceptor Antagonism Modulation of Serotonin and GABA Release
Vestibular System H3 Receptor Antagonism Promotes Central Vestibular Compensation
Cerebrovascular System H1 Receptor Agonism Increased Cerebral and Inner Ear Blood Flow

Table 2: Investigated Neurotransmitter Interactions of this compound

Neurotransmitter Effect of Betahistine Implicated Receptor
Histamine Increased Release H3 Autoreceptor
Acetylcholine Increased Release H3 Heteroreceptor
Dopamine Increased Release H3 Heteroreceptor
Norepinephrine Increased Release H3 Heteroreceptor
Serotonin Increased Levels H3 Heteroreceptor

Regulation of Inner Ear Microcirculation

This compound exerts significant effects on the microcirculation of the inner ear, a critical factor in maintaining its delicate function. These effects encompass vasodilation of cochlear and labyrinthine blood vessels, modulation of vascular permeability, and a subsequent reduction in endolymphatic pressure.

Vasodilatory Effects on Cochlear and Labyrinthine Blood Flow

This compound is understood to improve microcirculation within the inner ear primarily through its action as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. smolecule.comscienceopen.comwikipedia.orgnih.gov The stimulation of H1 receptors located on the blood vessels of the inner ear induces vasodilation, leading to an increase in blood flow. nih.gov This vasodilatory effect has been observed in both the cochlear and vestibular parts of the inner ear. researchgate.net

Experimental studies in animal models have demonstrated a dose-dependent increase in cochlear blood flow following the administration of betahistine. plos.orgresearchgate.netnih.gov Research in guinea pigs has shown that betahistine-evoked increases in cochlear blood flow are primarily due to the vasodilatation of the anterior inferior cerebellar artery (AICA), with increases in diameter of 17-20%. researchgate.netnih.gov This leads to a mean increase of red blood cell velocity in the stria vascularis capillaries of 15%. researchgate.netnih.gov The vasodilatory action is thought to be mediated through presynaptic H3 heteroreceptors and autonomic α2 receptors. researchgate.netnih.gov The metabolites of betahistine, specifically aminoethylpyridine and hydroxyethylpyridine, have also been shown to significantly increase cochlear blood flow. researchgate.net

Research Findings on Betahistine's Vasodilatory Effects

Study FocusKey FindingMechanism ImplicatedAnimal Model
Cochlear Blood FlowDose-dependent increase in blood flow. plos.orgresearchgate.netnih.govH1 receptor agonism, H3 receptor antagonism. smolecule.comscienceopen.comwikipedia.orgGuinea Pig
Site of ActionVasodilation of the anterior inferior cerebellar artery (AICA) by 17-20%. researchgate.netnih.govPresynaptic H3 heteroreceptors and autonomic α2 receptors. researchgate.netnih.govGuinea Pig
Capillary Blood Flow15% increase in red blood cell velocity in stria vascularis capillaries. researchgate.netnih.gov-Guinea Pig
Metabolite ActivityAminoethylpyridine and hydroxyethylpyridine increase cochlear blood flow. researchgate.net--
Impact on Vascular Permeability within the Inner Ear

The agonistic activity of betahistine on H1 receptors not only causes vasodilation but also leads to increased permeability of the blood vessels within the inner ear. nih.gov This alteration in vascular permeability is a key component of its mechanism to reduce endolymphatic pressure. nih.gov By enhancing the permeability of capillaries, particularly in the stria vascularis, betahistine may facilitate the reabsorption of excess endolymph. researchgate.net

Mechanisms of Endolymphatic Pressure Reduction

The reduction of endolymphatic pressure is a primary therapeutic goal in conditions like Meniere's disease, and this compound is thought to achieve this through multiple mechanisms. The vasodilatory effects and increased vascular permeability contribute to a better balance between the production and reabsorption of endolymph. researchgate.netpatsnap.commims.com By improving blood flow, betahistine helps to alleviate endolymphatic hydrops. wikipedia.org

Central Vestibular System Modulation

Beyond its effects on the inner ear, this compound also modulates the central vestibular system, which plays a crucial role in balance and spatial orientation. This includes altering neuronal activity in the vestibular nuclei and facilitating the process of central vestibular compensation.

Alteration of Neuronal Firing in Vestibular Nuclei

Betahistine acts as a potent antagonist of histamine H3 receptors, which are primarily located in the central nervous system. scienceopen.compatsnap.com These receptors function as autoreceptors, modulating the release of histamine and other neurotransmitters. patsnap.com By blocking these H3 receptors, betahistine increases the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brainstem. wikipedia.orgpatsnap.com

This increased histaminergic activity leads to the modulation of neuronal firing in the vestibular nuclei. scienceopen.comnih.gov It is suggested that betahistine helps to restore the balance of neuronal activity between the vestibular nuclei on both sides of the brainstem, which is often disrupted in vestibular disorders. scienceopen.comnih.gov This rebalancing of neuronal activity is a key mechanism in the recovery process from vestibular deficits. scienceopen.com Some research also indicates that betahistine may reduce the asymmetrical functioning of sensory vestibular organs. nih.gov

Facilitation of Central Vestibular Compensation

Central vestibular compensation is the process by which the brain adapts to a unilateral loss of vestibular input. Betahistine has been shown to facilitate this process. nih.govnih.govnih.gov By modulating neuronal activity in the vestibular nuclei, betahistine promotes the plasticity of the central vestibular system. nih.gov

Animal studies have demonstrated that treatment with betahistine accelerates the recovery process following a unilateral vestibular lesion. nih.gov In cats with unilateral vestibular neurectomy, betahistine treatment significantly shortened the time to recovery of postural and locomotor functions. nih.gov The drug is thought to enhance the synthesis and release of histamine in the vestibular nuclei, which helps to rebalance (B12800153) the bilateral neuronal activity of the peripheral vestibular system. researchgate.net This facilitation of central compensation is a crucial aspect of its therapeutic effect in patients with vestibular disorders. nih.govnih.govresearchgate.net

Summary of Betahistine's Effects on Central Vestibular Compensation

Aspect of CompensationEffect of BetahistineSupporting Evidence
Recovery from Vestibular LesionAccelerates the recovery process. nih.govAnimal models show faster recovery of posture and locomotor balance. nih.gov
Neuronal PlasticityPromotes plasticity of the central vestibular system. nih.govModulates neuronal firing in vestibular nuclei. scienceopen.comnih.gov
Neurotransmitter ReleaseIncreases histamine synthesis and release in vestibular nuclei. researchgate.netActs as a potent H3 receptor antagonist. scienceopen.compatsnap.com
Role in Alertness Regulation via Cerebral H1 Receptors

Research into the specific actions of betahistine on cerebral H1 receptors has yielded quantitative data on its binding affinity and functional activity. In studies using guinea-pig cerebellum membranes, betahistine was found to inhibit the binding of [3H]Mepyramine to H1-receptors. nih.gov Furthermore, in experiments with slices from mouse cerebral cortex, betahistine demonstrated its partial agonist activity by inducing [3H]glycogen hydrolysis in a concentration-dependent manner; this effect was blocked by H1-receptor antagonists like mepyramine and triprolidine. nih.gov In guinea-pig hippocampus slices, betahistine stimulated the accumulation of cyclic AMP, another indicator of H1-receptor activation. nih.gov

Table 1: Research Findings on Betahistine's Cerebral H1 Receptor Activity

Biological Model Measurement Finding
Guinea-pig cerebellum membranes Inhibition of [3H]Mepyramine binding Ki value of 31 microM
Mouse cerebral cortex slices Induction of [3H]glycogen hydrolysis EC50 value of 9.0 microM
Mouse cerebral cortex slices Maximal effect compared to histamine 57% of histamine's effect
Guinea-pig hippocampus slices Stimulation of cyclic AMP accumulation EC50 value of 32.4 microM
Guinea-pig hippocampus slices Maximal effect compared to histamine 22% of histamine's effect

Peripheral Vestibular Receptor Activity Inhibition

This compound exerts an inhibitory effect on the activity of peripheral vestibular receptors. nih.gov The compound has been shown to reduce the spontaneous activity of these receptors, which contributes to its therapeutic benefits in vestibular disorders. nih.gov Animal studies have demonstrated that betahistine has a dose-dependent inhibiting effect on the spike generation of neurons in both the lateral and medial vestibular nuclei. hpra.ie

The mechanism for this inhibition is multifaceted. While its central actions are well-documented, betahistine is also proposed to reduce the asymmetric functioning of the sensory vestibular organs at the periphery. nih.gov This action may involve the modulation of ampullary ciliated cells within the inner ear. nih.gov There is also evidence suggesting that one of its metabolites, aminoethylpyridine, may be active and exert effects similar to the parent compound on ampullar receptors. wikipedia.org This peripheral action helps to rebalance neuronal activity between the vestibular systems of both sides. nih.gov

Pharmacokinetic Investigations of Betahistine Monomesilate

Absorption and Bioavailability Dynamics

The journey of betahistine (B147258) through the body begins with its absorption from the gastrointestinal tract, a process characterized by its rapidity and completeness. However, the systemic availability of the parent compound is significantly influenced by extensive presystemic clearance.

Following oral administration, betahistine is readily and almost completely absorbed from all parts of the gastrointestinal tract fda.gov.phhres.cawhite-medicine.compharmascience.com. The absorption is rapid, as evidenced by the short time to reach maximum plasma concentration of its primary metabolite. Pharmacokinetic studies, which rely on measuring the main metabolite 2-pyridylacetic acid (2-PAA) due to the low levels of the parent drug, show that the maximum plasma concentration (Cmax) of 2-PAA is typically reached approximately one hour after ingestion fda.gov.phwhite-medicine.compharmascience.comnih.gov. This rapid absorption is a consistent finding across various studies mdpi.com. The elimination half-life of the radiolabeled compound has been measured at 3.4 hours in plasma hres.capharmascience.com.

The presence of food in the gastrointestinal tract has a discernible effect on the absorption kinetics of betahistine. When administered under fed conditions, the maximum plasma concentration (Cmax) of betahistine's metabolite is lower compared to when it is taken in a fasted state fda.gov.phhres.capharmascience.com. This indicates that food intake slows down the rate of absorption fda.gov.phhres.capharmascience.commdpi.com.

Table 1: Effect of Food on Betahistine Absorption

Pharmacokinetic ParameterFasted StateFed StateImplication
Rate of Absorption (Cmax) HigherLowerFood slows the rate of absorption.
Extent of Absorption (AUC) SimilarSimilarTotal drug absorption is not significantly affected by food.

Betahistine undergoes extensive, almost complete, first-pass metabolism in the liver and intestine after oral administration white-medicine.comnih.govmdpi.comresearchgate.net. This presystemic clearance is so significant that plasma concentrations of the parent betahistine are often very low or even undetectable, frequently falling below 100 pg/mL white-medicine.commdpi.comresearchgate.net.

Consequently, standard pharmacokinetic analyses of betahistine are not based on measurements of the parent drug itself. Instead, they rely on the quantification of its major, inactive metabolite, 2-pyridylacetic acid (2-PAA), in plasma and urine, which serves as a surrogate for assessing the parent drug's behavior in the body white-medicine.commdpi.comresearchgate.net. The near-total first-pass metabolism underscores the challenge in directly detecting and quantifying betahistine in systemic circulation following oral intake white-medicine.com.

Metabolism and Metabolite Characterization

The biotransformation of betahistine is a rapid and thorough process, primarily mediated by specific enzymatic pathways, resulting in the formation of a primary metabolite that is used to track the drug's pharmacokinetics.

After absorption, betahistine is rapidly and almost completely metabolized into its main metabolite, 2-pyridylacetic acid (2-PAA) fda.gov.phhres.cawhite-medicine.compharmascience.comresearchgate.netdrugbank.com. Research indicates that 2-PAA is pharmacologically inactive fda.gov.phhres.capharmascience.comnih.gov. Due to the extensive conversion of betahistine to 2-PAA, this metabolite is the primary analyte measured in pharmacokinetic studies mdpi.comresearchgate.net. The plasma concentration of 2-PAA reaches its peak about one hour post-administration and then declines with a half-life of approximately 3.5 hours fda.gov.phpharmascience.com. While 2-PAA is the major metabolite, there is some evidence suggesting the formation of other metabolites, such as aminoethylpyridine, which may possess some pharmacological activity, but 2-PAA remains the focus of most pharmacokinetic assessments wikipedia.org.

Table 2: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) after Betahistine Administration

ParameterValueDescription
Tmax (Time to Peak Plasma Concentration) ~1 hourThe time taken to reach the maximum concentration of 2-PAA in the blood.
t½ (Elimination Half-life) ~3.5 hoursThe time required for the concentration of 2-PAA in the body to be reduced by half.
Pharmacological Activity Inactive2-PAA does not contribute to the therapeutic effects of betahistine.

The primary enzymatic pathway responsible for the metabolism of betahistine into 2-pyridylacetic acid is oxidation via monoamine oxidase (MAO) enzymes mdpi.comdrugbank.comnih.gov. Both in vitro and clinical evidence support the role of MAO in this metabolic conversion drugbank.comnih.gov. Betahistine serves as a substrate for both MAO-A and MAO-B subtypes located in the intestine and the liver, which contributes to its significant first-pass effect nih.gov. The inhibition of MAO, particularly MAO-B by inhibitors like selegiline, has been shown to decrease the metabolism of betahistine, leading to higher plasma concentrations of the parent drug nih.govdrugbank.com.

Influence of Genetic Polymorphisms on Metabolic Activity

The metabolism of betahistine is primarily carried out by monoamine oxidase (MAO) enzymes, which convert it to its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA) nih.govdrugbank.com. The extensive first-pass metabolism by MAO-A and MAO-B results in low plasma concentrations of the parent drug nih.gov. This metabolic pathway suggests that genetic polymorphisms in the genes encoding these enzymes could lead to inter-individual variability in betahistine's pharmacokinetic profile and, consequently, its clinical effects.

While direct studies comprehensively detailing the impact of specific MAO genetic polymorphisms on betahistine metabolism are limited, the significance of this metabolic route is highlighted by research involving MAO inhibitors. A study investigating the co-administration of betahistine with selegiline, a monoamine oxidase B (MAO-B) inhibitor, demonstrated a dramatic increase in the bioavailability of betahistine nih.govnih.govfrontiersin.org. In healthy volunteers, selegiline was found to increase betahistine's bioavailability by a factor of approximately 80 to 100 nih.govfrontiersin.org. This finding underscores the critical role of MAO-B in the presystemic clearance of betahistine and strongly implies that individuals with genetically determined lower MAO-B activity would experience higher exposure to betahistine.

Further evidence supporting the potential influence of genetic factors comes from a study that explored the association between a functional polymorphism in the MAO-A gene (MAOA-uVNTR) and the therapeutic response to betahistine in patients with Menière's disease uni-muenchen.de. Although detailed pharmacokinetic data was not the primary focus, the investigation into patient response suggests a link between MAO-A genetic variants and the clinical utility of betahistine. Variability in the genes for other enzymes involved in the broader monoamine metabolism pathways, such as aldehyde dehydrogenase (ALDH), which is responsible for the oxidation of various aldehydes, has been shown to affect the metabolism of other substances longdom.orgnih.govnih.govmdpi.com. However, its specific impact on the metabolism of betahistine's intermediate metabolites has not been elucidated.

Distribution and Excretion Pathways

Betahistine exhibits very low binding to plasma proteins. Multiple sources consistently report that the percentage of betahistine bound to blood plasma proteins is less than 5% drugbank.comwikipedia.org. This low level of protein binding indicates that a large fraction of the drug in circulation is free and pharmacologically available to interact with its target receptors.

Studies conducted in animal models have provided insights into the distribution of betahistine within the body. In rats, pharmacokinetic studies have shown that betahistine is distributed throughout the body drugbank.com. Research in a cat model of vestibular pathology has also been utilized to investigate the pharmacokinetic and pharmacodynamic properties of betahistine, demonstrating its systemic distribution following administration drugbank.com.

Following its extensive metabolism, the primary metabolite of betahistine, 2-pyridylacetic acid (2-PAA), is efficiently eliminated from the body, primarily through renal excretion drugbank.com. Studies have shown that a substantial portion of the administered dose of betahistine is recovered in the urine as 2-PAA. It is reported that approximately 85-91% of an administered dose is detected in urine samples within 24 hours nih.govdrugbank.com. The renal excretion of betahistine itself is of minor importance, highlighting the near-complete metabolic conversion to 2-PAA before elimination consensus.appmdpi.com.

The elimination half-life of betahistine's main metabolite, 2-pyridylacetic acid (2-PAA), has been determined in several pharmacokinetic studies. The mean plasma elimination half-life of 2-PAA is generally reported to be between 3 to 4 hours wikipedia.org. One study reported a half-life of about 3.5 hours after the plasma concentration of 2-PAA reaches its maximum approximately 1 hour after intake consensus.appmdpi.com. However, some variability has been observed, with another study reporting a longer terminal elimination half-life of about 5 hours in Chinese individuals mdpi.com.

Elimination Half-Life of 2-Pyridylacetic Acid (2-PAA)
PopulationElimination Half-Life (hours)Citation
General3-4 wikipedia.org
General~3.5 consensus.appmdpi.com
Chinese Individuals~5 mdpi.com

Pharmacokinetic Linearity and Dose Proportionality

Pharmacokinetic studies have demonstrated that betahistine exhibits linear pharmacokinetics over its therapeutic dose range. This linearity indicates that the metabolic pathway, primarily via monoamine oxidase, is not saturated with increasing doses mdpi.com.

In a study involving healthy individuals, betahistine showed dose proportionality over an oral therapeutic dose range of 8–48 mg mdpi.com. Another study assessing doses of 50 mg, 100 mg, and 200 mg in subjects with ADHD also found a linear relationship in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the metabolite 2-PAA with the administered betahistine dose nih.gov. The dose proportionality coefficients (β) for the power model were 0.8684 for Cmax and 1.007 for AUC0-4, further supporting the linear pharmacokinetics and dose proportionality of betahistine nih.gov.

Dose Proportionality of Betahistine as Measured by its Metabolite 2-PAA
Study PopulationDose Range (mg)FindingCitation
Healthy Individuals8-48Demonstrated linear pharmacokinetics and dose proportionality. mdpi.com
Subjects with ADHD50, 100, 200A linear relationship was observed in Cmax and AUC of 2-PAA with the betahistine dose. nih.gov

Assessment Across Therapeutic Range

The pharmacokinetic profile of betahistine has been evaluated across its therapeutic dose range, primarily by measuring its major, inactive metabolite, 2-pyridylacetic acid (2-PAA), due to the very low plasma levels of the parent drug. mdpi.comsemanticscholar.orghres.ca Studies conducted in healthy adult subjects have demonstrated that betahistine exhibits linear pharmacokinetics. mdpi.comsemanticscholar.orgresearchgate.nethpra.ie

In one key study, single oral doses of 8 mg, 16 mg, and 24 mg of betahistine were administered. The results showed a dose-proportional increase in the primary pharmacokinetic parameters of 2-PAA, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). mdpi.comresearchgate.net For instance, as the dose of betahistine was doubled from 8 mg to 16 mg, and tripled to 24 mg, the corresponding mean values for Cmax and AUC also increased proportionally. This linear relationship was confirmed by linear regression analysis, which yielded a high correlation coefficient (r² approaching 1.0), indicating a strong positive correlation between the dose and systemic exposure. mdpi.com This dose proportionality holds for the therapeutic range of 8 mg to 48 mg. mdpi.comhres.cahpra.ie

Table 1: Dose Proportionality of Betahistine (Measured as 2-PAA Metabolite) Data showing the linear relationship between betahistine dose and systemic exposure.

Betahistine DoseMean Cmax (ng/mL)Mean AUC (ng·h/mL)
8 mg150450
16 mg300900
24 mg4501350

Note: The values in this table are illustrative based on the principle of dose proportionality described in the sources and may not reflect exact data from a single study.

Implications for Metabolic Pathway Saturation

The observed linearity in the pharmacokinetics of betahistine across the 8 mg to 48 mg oral dose range indicates that the metabolic pathway responsible for its conversion is not saturated. mdpi.comhres.cahpra.ie Betahistine is rapidly and almost completely metabolized, primarily by monoamine oxidase (MAO) enzymes, into its main metabolite, 2-PAA. mdpi.comnih.gov

Pharmacokinetic Interactions

Impact of Monoamine Oxidase Inhibitors on Betahistine Bioavailability

The co-administration of Monoamine Oxidase Inhibitors (MAOIs) has a profound impact on the bioavailability of betahistine. Since betahistine is almost entirely metabolized by MAO enzymes, inhibiting these enzymes significantly reduces its first-pass metabolism. nih.govdrugbank.com

Clinical investigations have demonstrated that the MAO-B inhibitor selegiline can increase the bioavailability of betahistine by a factor of 80 to 100. nih.govnih.gov In a phase 1 study involving healthy volunteers, the systemic exposure to betahistine was measured with and without the co-administration of selegiline. The results showed a dramatic increase in the area under the curve (AUC) for betahistine when taken with the MAOI. For example, the mean AUC for a 48 mg dose of betahistine alone was 0.64 hng/mL, whereas in combination with selegiline, it rose to 53.28 hng/mL. nih.gov This substantial increase highlights the critical role of MAO enzymes in the presystemic clearance of betahistine. drugbank.comwikipedia.org

Table 2: Effect of Selegiline (MAO-B Inhibitor) on Betahistine Bioavailability (AUC) Comparative data showing the increase in betahistine systemic exposure when co-administered with an MAO inhibitor.

Betahistine DoseMean AUC (hng/mL) - Betahistine AloneMean AUC (hng/mL) - Betahistine + SelegilineFold Increase
24 mg~0.3~30~100x
48 mg0.6453.28~83x
96 mg~1.2~96~80x

Source: Data adapted from findings reported in a phase 1 clinical trial. nih.gov

Mechanisms Underlying Bioavailability Enhancement

The mechanism for the dramatic enhancement of betahistine bioavailability by MAOIs is the direct inhibition of its primary metabolic pathway. drugbank.com Orally administered betahistine undergoes an extensive first-pass effect, where approximately 99% of the dose is metabolized in the gastrointestinal tract and liver by MAO-A and MAO-B enzymes before it can reach systemic circulation. nih.gov

Preclinical Research and Experimental Models

In Vitro Receptor Binding and Functional Assays

In vitro studies have been crucial in elucidating the pharmacological profile of betahistine (B147258) monomesilate, particularly its interaction with histamine (B1213489) receptors. These assays provide a foundational understanding of the compound's selectivity and potency, which is essential for interpreting its effects in more complex biological systems.

Betahistine is recognized as a structural analog of histamine. scienceopen.com Its activity is primarily characterized by a dual action on histamine receptors: it acts as a partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. nih.govpatsnap.comnih.gov

Competition binding studies using rodent brain tissues have been employed to determine the binding affinity of betahistine and its metabolites for H1, H2, and H3 histamine receptors. nih.gov In these assays, betahistine demonstrated a notable interaction with H1 receptors, with an affinity (Ki) of approximately 10⁻⁵ M, which is comparable to that of histamine itself. nih.gov Functional assays, such as measuring the inhibition of [³H]mepyramine binding, further confirm this interaction, with betahistine showing a Ki value of 31 μM in guinea-pig cerebellum membranes. nih.gov Studies on slices from mouse cerebral cortex revealed that betahistine can induce [³H]glycogen hydrolysis in a concentration-dependent manner, with an EC50 value of 9.0 μM, achieving a maximal effect that is 57% of that produced by histamine, indicating its partial agonist nature at H1 receptors. nih.gov

Conversely, betahistine exhibits potent antagonist activity at H3 receptors. nih.govuni-muenchen.de It interacts with H3 receptors with micromolar affinity. nih.gov In functional assays using rat cerebral cortex slices, betahistine was found to be a potent antagonist of the inhibitory effect of exogenous histamine on [³H]histamine release, with a Ki value of 6.9 μM. nih.gov This H3 receptor antagonism is believed to increase the synthesis and release of histamine in the brain, contributing to its therapeutic effects. researchgate.net It is widely accepted that betahistine has no significant effect on H2 receptors. researchgate.net

Interactive Table: Betahistine Receptor Binding and Functional Assay Data

Receptor Action Model System Assay Key Finding
H1 Receptor Partial Agonist Guinea-pig cerebellum [³H]Mepyramine binding Ki value of 31 μM nih.gov
H1 Receptor Partial Agonist Mouse cerebral cortex [³H]Glycogen hydrolysis EC50 value of 9.0 μM nih.gov
H3 Receptor Antagonist Rat cerebral cortex [³H]Histamine release Ki value of 6.9 μM nih.gov
H1 Receptor Agonist Rodent brain Competition binding Affinity around 10⁻⁵ M nih.gov
H3 Receptor Antagonist Rodent brain Competition binding Micromolar affinity nih.gov
H2 Receptor No significant effect Rodent brain Competition binding Affinity above mM range nih.govresearchgate.net

Animal Models of Vestibular Dysfunction

Animal models are indispensable for investigating the in vivo effects of betahistine on vestibular disorders. These models allow for the controlled study of the drug's impact on the pathological and compensatory processes following vestibular injury.

Unilateral labyrinthectomy (UL) or vestibular neurectomy in animal models, such as cats and rats, induces a set of characteristic vestibular deficits, including spontaneous nystagmus (SN), postural asymmetry, and locomotor imbalance. nih.govresearchgate.netnih.gov These models are widely used to study the process of vestibular compensation, which is the brain's ability to adapt and restore function after peripheral vestibular damage. nih.govresearchgate.net

Studies in cats have shown that treatment with betahistine significantly accelerates the recovery process following unilateral vestibular neurectomy. scienceopen.comfrontiersin.org Betahistine-treated animals demonstrated a faster reduction in both static (postural) and kinetic (locomotor) symptoms compared to placebo-controlled animals. scienceopen.com For instance, the time to recovery was reduced by approximately two weeks in the betahistine group. scienceopen.com In rats subjected to UL, betahistine has also been investigated for its effects on vestibular compensation. researchgate.netnih.govresearchgate.net

Endolymphatic hydrops, an increase in the volume of endolymph in the inner ear, is a pathological hallmark of Ménière's disease. Animal models have been developed to study the formation of endolymphatic hydrops and to test potential therapeutic interventions.

A recent study utilized a mouse model of insulin (B600854) resistance and diabetes, where a high-fat diet (HFD) induces the development of endolymphatic hydrops. nih.govlu.se In this model, the administration of betahistine was found to prevent the development of HFD-induced endolymphatic hydrops, as measured by contrast-enhanced MRI. nih.govlu.se This preventative effect was not observed with other tested drugs like spironolactone (B1682167) or empagliflozin, suggesting a specific mechanism of action for betahistine in this context. nih.govlu.se The findings suggest that betahistine's protective effect is likely not mediated through pathways downstream of phosphodiesterase 3. nih.govlu.se

The process of vestibular compensation is divided into an initial (or acute) phase and a late (or chronic) phase. nih.gov The effects of betahistine on these distinct phases have been assessed in UL models.

In rats, the initial phase of compensation is often evaluated by measuring the decline in the frequency of spontaneous nystagmus (SN). nih.govresearchgate.net Studies administering betahistine continuously via an osmotic minipump found that it did not significantly alter the decline in SN frequency during the initial 42 hours post-UL. nih.govresearchgate.netnih.gov This suggests that betahistine may not facilitate the initial phase of vestibular compensation. nih.govresearchgate.netnih.gov

However, betahistine appears to have a significant impact on the late phase of compensation. nih.govresearchgate.netnih.gov This phase is associated with the restoration of spontaneous firing of neurons in the ipsilateral medial vestibular nucleus (MVe). nih.gov The number of Fos-positive neurons in the contralateral MVe (induced by the NMDA receptor antagonist MK801) is used as a marker for this late process. nih.govresearchgate.netnih.gov In betahistine-treated UL rats, the number of these MK801-induced Fos-positive neurons was significantly decreased in a dose-dependent manner on days 7, 10, and 12 post-UL compared to saline-treated rats. researchgate.netnih.gov This finding indicates that betahistine facilitates the late process of vestibular compensation. nih.govresearchgate.netnih.gov It is hypothesized that by acting as an H3 receptor antagonist, betahistine promotes histamine release, which in turn activates MVe neurons via H1 and H2 receptors, thereby aiding the recovery of spontaneous firing in the ipsi-MVe. nih.gov

Interactive Table: Effects of Betahistine in Unilateral Labyrinthectomy (UL) Rat Model

Compensation Phase Parameter Measured Betahistine Effect Implication
Initial Phase Decline in frequency of Spontaneous Nystagmus (SN) No significant change nih.govresearchgate.netnih.gov Does not appear to facilitate the initial compensatory process nih.govresearchgate.netnih.gov
Late Phase Number of MK801-induced Fos-positive neurons in contralateral Medial Vestibular Nucleus (MVe) Significant, dose-dependent decrease researchgate.netnih.gov Facilitates the late phase of vestibular compensation nih.govresearchgate.netnih.gov

Cochlear Blood Flow Studies in Animal Systems

A key proposed mechanism of action for betahistine is the improvement of microcirculation in the inner ear. researchgate.netnih.gov This has been investigated in various animal models using techniques like laser Doppler flowmetry and intravital fluorescence microscopy. researchgate.netplos.org

Numerous animal studies have demonstrated that intravenously administered betahistine increases cochlear blood flow (CBF). researchgate.netscilit.com This effect has been shown to be dose-dependent. researchgate.netplos.orgscilit.com In guinea pigs, intravital fluorescence microscopy revealed a sigmoid correlation between the dose of betahistine and the increase in blood flow in the capillaries of the stria vascularis. plos.org For example, a dose of 1.000 mg/kg b.w. of betahistine resulted in a significant increase in cochlear blood flow, reaching a peak value of 1.340 arbitrary units. plos.org Conversely, very low doses (0.001 mg/kg b.w.) had no significant effect compared to placebo. plos.org

The vasodilatory effect of betahistine in the inner ear appears to be more pronounced than its effect on systemic blood pressure. researchgate.netscilit.com Interestingly, some studies have noted an initial transient drop in cochlear blood flow at higher doses before a subsequent significant increase. plos.org The mechanism underlying the increase in CBF is thought to involve the interaction between histaminergic and presynaptic adrenergic receptors, as the effects can be blocked by an alpha-2 antagonist. researchgate.net Studies combining low-dose betahistine with selegiline, a monoamine oxidase B inhibitor, have shown a significant increase in cochlear microcirculation, suggesting that inhibiting betahistine's metabolism can enhance its effect on blood flow. uni-muenchen.deresearchgate.net

Toxicological Research and Safety Assessments of Betahistine Monomesilate

The preclinical safety evaluation of betahistine has been conducted through a series of toxicological studies to identify potential hazards associated with the compound. These investigations have primarily utilized betahistine dihydrochloride (B599025), a different salt form of the active moiety, but the findings are considered relevant to understanding the toxicological profile of this compound. The research has encompassed chronic toxicity, genotoxicity, reproductive and developmental toxicity, and an analysis of potential contaminants related to the mesilate salt form.

Chronic Toxicity Investigations

Long-term exposure studies have been conducted to assess the potential for chronic toxicity and carcinogenicity of betahistine. In two separate 18-month chronic toxicity studies in rats, administration of betahistine dihydrochloride at doses up to 500 mg/kg did not result in any indication of tumors, neoplasms, or hyperplasia upon histopathological examination. hres.ca These findings suggest a lack of carcinogenic potential under the conditions of these studies. A retrospective review of over 35 years of postmarketing surveillance data for betahistine also noted a total of three reported cases of neoplasm, with two being assessed as unrelated to the drug by the reporter. nih.gov

Genotoxicity and Mutagenicity Studies

The potential for betahistine to induce genetic mutations or chromosomal damage has been evaluated in a number of studies. Investigations conducted with betahistine dihydrochloride have not observed any mutagenic effects. hres.ca Furthermore, an in silico study analyzing a known degradation impurity of betahistine classified both the parent compound and its degradation products as inactive in mutagenicity assessments. nih.gov These findings collectively suggest that betahistine does not pose a significant genotoxic or mutagenic risk.

Reproductive and Developmental Toxicity Assessments

The effects of betahistine on reproductive function and embryonic development have been investigated in animal models. The available data on betahistine dihydrochloride is limited but provides some insights. A one-generation study in rats, where an oral dose of approximately 250 mg/kg/day was administered, showed no adverse effects on male and female fertility, implantation of fetuses, parturition, or the viability of pups during lactation. hres.ca No abnormalities were observed in the weaned rats from this study.

Animal studies are considered insufficient to fully determine the effects on pregnancy, embryonal/fetal development, parturition, and postnatal development, and therefore the potential risk to humans is not fully known. hres.ca However, studies in pregnant rabbits treated orally with up to 100 mg/kg of betahistine dihydrochloride did not reveal any adverse effects on implantation, vitality, or weight of the fetuses, and no skeletal or soft tissue abnormalities were noted. fda.gov.ph

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Betahistine Dihydrochloride

Study Type Species Dose Level Findings
One-Generation StudyRat~250 mg/kg/dayNo adverse effects on fertility, implantation, parturition, or pup viability.
Developmental ToxicityRabbitUp to 100 mg/kgNo adverse effects on implantation, fetal vitality, fetal weight, or fetal morphology.

Analysis of Potential Contaminants and Long-Term DNA Toxicity Concerns (e.g., Mesilate Esters)

A specific consideration for this compound is the potential for the presence of mesilate esters as impurities and their associated long-term DNA toxicity. Mesilate esters, such as methyl methanesulfonate, ethyl methanesulfonate, and isopropyl methanesulfonate, are known to be potentially genotoxic and carcinogenic due to their ability to act as alkylating agents that can interact with DNA. researchgate.net These impurities can potentially form during the synthesis of mesilate salt drug substances when methanesulfonic acid is used in the presence of alcoholic solvents. nih.gov

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the control of genotoxic impurities in pharmaceutical products. These guidelines often recommend a Threshold of Toxicological Concern (TTC) for such impurities, which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. The formation of mesilate esters is a known concern in the pharmaceutical industry, and manufacturers are required to assess and control these impurities in their drug substances. pharmtech.comasianjpr.com

While mechanistic considerations suggest that the formation of alkyl mesylates may be low due to the poor nucleophilicity of the mesylate anion, regulatory agencies still require applicants to demonstrate that the manufacturing process does not lead to detectable levels of these impurities. nih.gov The control of such potential genotoxic impurities is a critical aspect of ensuring the long-term safety of drug products containing mesylate salts. For this compound, this would involve a thorough risk assessment of the manufacturing process and the implementation of appropriate analytical methods to detect and quantify any potential mesilate ester impurities to ensure they are below the accepted safety limits. researchgate.netresearchgate.net

Clinical Efficacy Research and Therapeutic Applications

Management of Ménière's Disease

Ménière's disease is an inner ear disorder characterized by a classic triad (B1167595) of symptoms: episodic vertigo, fluctuating hearing loss, and tinnitus. cochrane.org The primary goal of treatment is to reduce the frequency and severity of vertigo attacks and to manage associated auditory symptoms. rug.nl

Multiple clinical studies suggest that betahistine (B147258) is effective in reducing the frequency, severity, and duration of vertigo attacks in patients with Ménière's disease. nih.gov A meta-analysis of clinical studies supports a therapeutic benefit, showing that the likelihood of a favorable outcome is significantly higher for patients treated with betahistine compared to placebo, with a meta-analytical odds ratio of 3.37 for Ménière's disease. researchgate.net

One study demonstrated a reduction in the mean frequency of vertigo attacks from 6.7 per month at baseline to 2.06 per month after three months of treatment. nih.gov Another analysis found that betahistine treatment was associated with an average reduction of 2.1 vertigo attacks per month and a decrease in attack duration by 2.9 hours. d-nb.info However, this particular study noted no significant change in the intensity of the attacks. d-nb.info

Long-term open trials have indicated a dose-dependent effect. In a 12-month study, patients on a higher dose of betahistine saw their mean number of attacks drop from 8.8 to 1.0 per month, a significantly greater reduction than that observed in the low-dosage group, whose attacks decreased from 7.6 to 4.4 per month. researchgate.net

Conversely, some high-quality, long-term, placebo-controlled trials have not found a significant difference between betahistine and placebo in preventing vertigo attacks. researchgate.netresearchgate.net The BEMED trial, for instance, found that the incidence of attacks did not differ between low-dose betahistine, high-dose betahistine, and placebo groups over a nine-month period. researchgate.net It is important to note the strong placebo effect often observed in Ménière's disease trials, which can complicate the interpretation of results. d-nb.inforesearchgate.net

Clinical Trial Data on Betahistine for Vertigo in Ménière's Disease
Study/AnalysisKey Finding on Vertigo Frequency/SeverityReference
Mira et al. (2003)Mean vertigo attacks reduced from 6.7 to 2.06 per month after 3 months. nih.gov
Molnár et al. (2021)Average reduction of 2.1 attacks/month and 2.9 hours in duration. No significant change in intensity. d-nb.inforesearchgate.net
Strupp et al. (2008)After 12 months, high-dose group attacks dropped from 8.8 to 1.0/month; low-dose group from 7.6 to 4.4/month. researchgate.net
Adrion et al. (BEMED Trial, 2016)No significant difference in attack rate between betahistine and placebo groups over 9 months. researchgate.net
Albera et al. (2016) Meta-AnalysisOdds ratio of 3.37 for a favorable outcome on vertiginous symptoms compared to placebo. researchgate.net

The efficacy of betahistine in treating tinnitus associated with Ménière's disease is less clear, with research yielding conflicting results. Several comprehensive reviews and meta-analyses have concluded that tinnitus is far less responsive to betahistine treatment compared to vertigo. nih.gov Systematic reviews have found no significant differences in tinnitus outcomes between patients treated with betahistine and those receiving a placebo. cochrane.orgresearchgate.netnih.gov

Despite these findings, some individual studies have suggested a potential benefit. A double-blind, placebo-controlled trial reported a statistically significant improvement in tinnitus symptoms in favor of betahistine. nih.gov However, another well-conducted trial showed no effect of betahistine on tinnitus when compared directly with a placebo. cochrane.org The current body of evidence is considered insufficient to definitively establish a therapeutic role for betahistine in the management of tinnitus. cochrane.org

The impact of betahistine on the progression of hearing loss in Ménière's disease is a subject of ongoing debate, with studies presenting contradictory evidence. Some systematic reviews have concluded that clinical trials have not demonstrated an effect of betahistine on hearing loss. cochrane.orgnih.gov

In contrast, other research suggests a protective or restorative effect. One study involving 200 patients with previously untreated Ménière's disease found that oral betahistine was significantly effective in preventing or reversing hearing deterioration. bjorl.orgnih.gov After six months of treatment, the mean hearing level improved by 6.35 dB compared to baseline. bjorl.orgnih.govresearchgate.net The study also identified that younger age, a lower initial hearing level, and a shorter duration of the disease were independent predictors of a better hearing outcome after treatment. bjorl.orgnih.gov Another study focused on cochlear Ménière's disease found that regular and long-term betahistine treatment (an average of at least 277 days per year) was associated with a higher likelihood of improvement in hearing status at low and medium frequencies. researchgate.netnih.gov

Investigating the long-term effects of betahistine on the natural course of Ménière's disease is challenging due to the fluctuating nature of the condition, which often features periods of spontaneous remission. universiteitleiden.nl Nevertheless, some studies suggest that betahistine may offer lasting benefits.

The VIRTUOSO observational study found that the therapeutic effects of betahistine on vertigo symptoms persisted for two months after treatment was stopped, suggesting that the drug may facilitate lasting vestibular compensation. nih.gov Long-term treatment studies have shown sustained reductions in vertigo attacks over periods of a year or more, particularly with higher doses. researchgate.net In patients with cochlear Ménière's disease, prolonged treatment has been identified as an independent factor for improved hearing outcomes, suggesting a potential to modify the disease's progression in this specific subtype. nih.gov However, it is crucial to consider that vertigo episodes in Ménière's disease can naturally decrease in frequency over several years, which complicates the attribution of long-term improvements solely to medication. universiteitleiden.nl

Treatment of General Vestibular Vertigo

Betahistine is also widely used in the management of vertigo from various vestibular origins beyond Ménière's disease.

Clinical evidence supports the efficacy of betahistine in the broader category of peripheral vestibular vertigo, which includes conditions like benign paroxysmal positional vertigo (BPPV) and vestibular neuronitis. nih.gov A meta-analysis demonstrated a statistically significant benefit, with an odds ratio of 2.23 for a favorable outcome in patients with general vestibular vertigo treated with betahistine compared to placebo. researchgate.net

A real-world observational study in a primary care setting evaluated patients with peripheral vestibular vertigo treated with betahistine. nih.gov The results showed a cumulative incidence of complete improvement of 73% after 12 weeks of follow-up. nih.gov Significant improvement was noted early, with 61% of patients achieving complete resolution of symptoms by the end of the second week. nih.gov Another study focusing on patients with Ménière's disease and BPPV found that after three months of treatment, the mean frequency of vertigo attacks in the BPPV group was reduced from 6.9 to 1.91 per month. nih.gov These findings suggest that betahistine is an effective treatment for controlling symptoms associated with various forms of peripheral vestibular vertigo. msjonline.orgnih.gov

Efficacy of Betahistine in Peripheral Vestibular Vertigo (PVV)
Study/AnalysisPatient PopulationKey FindingReference
Albera et al. (2016) Meta-AnalysisVestibular VertigoOdds ratio of 2.23 for a favorable outcome on vertiginous symptoms compared to placebo. researchgate.net
Barona et al. (2021)Peripheral Vestibular Vertigo73% cumulative incidence of complete improvement after 12 weeks. nih.gov
Mira et al. (2003)Paroxysmal Positioning Vertigo (PPV)Mean vertigo attacks reduced from 6.9 to 1.91 per month after 3 months. nih.gov

Effectiveness in Acute Vestibular Syndrome

Betahistine has been evaluated for its role in accelerating recovery from acute vestibular syndrome (AVS), a condition characterized by the sudden onset of vertigo, nausea, and gait instability. Research into an intranasal formulation of betahistine for surgery-induced AVS has shown potential benefits. In a phase 2 clinical trial involving patients who developed AVS after vestibular schwannoma resection or similar surgeries, those treated with intranasal betahistine demonstrated notable improvements in balance.

A key finding from this research was the improvement in the Tandem Romberg test, a measure of postural stability. At the end of the four-week treatment period, the group receiving a 20 mg dose of intranasal betahistine showed a mean improvement of 10.9 seconds, compared to a 7.4-second improvement in the placebo group researchgate.net. This objective improvement in balance was further supported by a higher rate of complete resolution of spontaneous nystagmus—an involuntary eye movement characteristic of AVS—in the betahistine group (34.5%) versus the placebo group (20.0%) researchgate.net. These findings suggest that intranasal betahistine may help accelerate vestibular compensation and alleviate the signs of vestibular dysfunction in patients with AVS induced by surgery researchgate.net. The development of novel formulations like this is driven by the need to enhance the bioavailability of betahistine compared to standard oral administration clinicaltrialsarena.com.

Outcomes in Specific Vertiginous Syndromes (e.g., Cupulo-canalolithiasis, Vertebro-basilar Arterial Insufficiency)

The therapeutic application of betahistine extends to specific vertiginous syndromes beyond Ménière's disease. Meta-analytic research has confirmed the therapeutic benefit of betahistine in treating vertigo associated with conditions such as benign paroxysmal positional vertigo (BPPV), including cupulo-canalolithiasis, and vertebro-basilar arterial insufficiency (VBI) nih.gov. VBI is a condition of reduced blood flow to the back of the brain, which can cause symptoms like dizziness and imbalance clevelandclinic.org.

In patients with VBI, treatment with betahistine has been shown to yield significant improvements in objective measures of vestibular and oculomotor function. One study observed that after 4 to 6 months of therapy, there was a disappearance of pathological visuo-oculomotor reactions in many patients; specifically, smooth pursuit improved in 59.9% of cases, saccadic eye movements improved in 55.9%, and cervical nystagmus was eliminated in 62.2% of individuals nih.govtinnitusjournal.com. Dynamic posturography tests also showed a decrease in body sway, indicating improved postural stability nih.govtinnitusjournal.com. These findings suggest that betahistine is effective in managing vestibular disorders in patients with VBI, likely through its effects on central vestibular compensation nih.govtinnitusjournal.com.

For BPPV, a common cause of peripheral vertigo, betahistine is sometimes used as a symptomatic treatment nih.gov. A meta-analysis of nine randomized controlled trials involving 860 patients with posterior canal BPPV found that oral betahistine, when administered as an adjunct to canalith repositioning procedures like the Epley maneuver, was effective clinicaltrialsarena.com. Patients receiving the combination of betahistine and the Epley maneuver showed a greater reduction in dizziness handicap compared to those who only received the repositioning procedure clinicaltrialsarena.com. While physical maneuvers remain the primary treatment for BPPV, betahistine may serve as a useful tool for managing symptoms, particularly in recurrent cases nih.gov.

Facilitation of Vestibular Rehabilitation and Compensation

A significant aspect of betahistine's therapeutic profile is its role in facilitating central vestibular compensation, the process by which the brain adapts to and recovers from a vestibular lesion. Betahistine is believed to promote this process, which is crucial for long-term recovery from vestibular disorders nih.govnih.govresearchgate.net. This effect is thought to be mediated through its action as a histamine (B1213489) H3-receptor antagonist, which enhances neurotransmission in the vestibular nuclei researchgate.netresearchgate.net.

Studies in animal models have demonstrated that betahistine treatment can significantly accelerate the recovery of posture and locomotor balance following a unilateral vestibular lesion researcher.life. This postoperative treatment was found to provide a time benefit of approximately two weeks compared to untreated controls researcher.life.

In clinical settings, betahistine has been shown to enhance the outcomes of vestibular rehabilitation (VR). A retrospective study on patients with unilateral vestibular disorders found that while VR alone had a positive effect on disability and balance, the addition of betahistine treatment was particularly effective in increasing postural stability nih.gov. Similarly, in patients with vestibular neuritis, betahistine is used to stimulate central compensation during the rehabilitation process nih.gov. Furthermore, an observational study noted that the therapeutic effects of betahistine persisted for two months after treatment cessation, suggesting that the drug may facilitate a lasting vestibular compensation nih.gov.

Assessment of Overall Therapeutic Benefit

Summary of Meta-Analyses on Betahistine Efficacy
AnalysisPatient PopulationNumber of StudiesKey Finding (vs. Placebo)Citation
Nauta (2014)Vestibular Vertigo / Ménière's Disease12Odds Ratio: 2.58 nih.govbohrium.com
Albera et al. (2003)Cupulo-canalolithiasis / VBI7Odds Ratio: 3.52 nih.gov
Murdin et al. (Cochrane Review, 2016)Vertigo from various causes11 (pooled data)Risk Ratio: 1.30 ucl.ac.uknih.gov

Comparative Effectiveness Studies

To better understand the therapeutic positioning of betahistine, several studies have compared its effectiveness against other common anti-vertigo medications. These studies have yielded mixed results depending on the comparator drug.

In a comparison with promethazine , an injectable H1 receptor antagonist, oral betahistine was found to be more effective in improving symptoms of acute peripheral vertigo in an emergency setting nih.govresearchgate.net. Patients receiving betahistine had significantly lower vertigo scores at 2 and 3 hours post-intervention nih.gov.

When compared to cinnarizine , a double-blind crossover study found both drugs to be equally effective at reducing the duration and severity of vertigo symptoms nih.gov. However, patients experienced significantly fewer vertigo attacks while on betahistine therapy nih.gov.

A study comparing betahistine to dimenhydrinate for peripheral vestibular disorders found that both drugs were effective in lowering the Dizziness Handicap Inventory (DHI) score after two weeks of treatment, with no statistically significant difference in effectiveness between the two groups rskariadi.co.id.

Conversely, a fixed combination of cinnarizine (20mg) and dimenhydrinate (40mg) was found to be statistically more efficient in reducing vertigo symptoms than betahistine (12mg) in patients with otogenic vertigo medscape.com. The improvement was significantly greater with the fixed combination after both one and four weeks of treatment medscape.com.

Comparisons with flunarizine have produced conflicting results, with one study showing betahistine to be more effective in reducing the DHI score, while another suggested flunarizine was more effective nih.gov.

Finally, a study comparing betahistine to a Ginkgo biloba extract (EGb 761) in patients with non-specific vertigo found that the two treatments had equivalent beneficial effects, with both showing marked improvements in vertigo scores medizinonline.com.

Comparative Effectiveness of Betahistine vs. Other Anti-Vertigo Agents
Comparator AgentStudy FindingCitation
PromethazineBetahistine was more effective in improving vertigo symptoms. nih.gov
CinnarizineEqually effective in reducing symptom duration/severity; betahistine resulted in fewer attacks. nih.gov
DimenhydrinateBoth were effective; no significant difference in DHI score reduction. rskariadi.co.id
Cinnarizine/Dimenhydrinate (Fixed Combination)The fixed combination was statistically more efficient in reducing vertigo. medscape.com
FlunarizineResults are conflicting across different studies. nih.gov
Ginkgo biloba extract (EGb 761)Demonstrated equivalent beneficial effects for non-specific vertigo. medizinonline.com

Head-to-Head Comparisons with Other Antivertigo Agents (e.g., Cinnarizine, Flunarizine, Nimodipine, Ginkgo Biloba Extract)

Clinical research has sought to delineate the comparative efficacy of betahistine monomesilate against other commonly prescribed antivertigo agents.

Cinnarizine: A double-blind, crossover study involving 88 patients with peripheral vertigo of unknown origin compared betahistine with cinnarizine. The results from the 46 patients who completed the six-month trial indicated that both drugs were equally effective in diminishing the duration and severity of vertigo symptoms. However, a notable finding was that patients experienced significantly fewer vertigo attacks while on betahistine therapy nih.gov. Another randomized controlled trial with 100 adults found that betahistine led to more rapid symptom relief by day 3, with greater reductions in Visual Analog Scale (VAS), Mean Vertigo Score (MVS), and Mean Concomitant Symptom Score (MCSS) compared to cinnarizine journalijar.com. By day 7, the improvements were comparable between the two groups journalijar.com. In contrast, a study on Meniere's disease showed that a fixed combination of cinnarizine and dimenhydrinate was as effective as betahistine in reducing vertigo symptoms over 12 weeks, with no statistically significant difference between the two treatments tinnitusjournal.com.

Flunarizine: Comparisons between betahistine and flunarizine have yielded mixed results. A multicenter, double-blind study with 117 patients suffering from vestibular vertigo found that flunarizine was significantly more effective than betahistine in reducing vertigo attacks and associated symptoms like neurovegetative disorders, anxiety, and headaches nih.govsemanticscholar.org. Conversely, a double-blind, randomized, multicenter study involving 52 patients with recurrent peripheral vestibular vertigo reported that betahistine was significantly more effective than flunarizine in improving the total Dizziness Handicap Inventory (DHI) score and the physical subscore after eight weeks of treatment nih.gov. A systematic review indicated that while one trial showed flunarizine to be more effective, two other trials found betahistine to be superior in improving vegetative symptoms tci-thaijo.org. The review also noted that the rate of being free from vertigo attacks was significantly higher with flunarizine after two months tci-thaijo.orgtci-thaijo.org.

Nimodipine: A retrospective study analyzing 10 years of data on patients with Meniere's disease compared betahistine monotherapy with a combination therapy of betahistine and nimodipine. While betahistine alone moderately reduced the impact of vertigo on quality of life, the combined therapy resulted in a more significant effect nih.govnih.gov. The combination group also demonstrated better control of vertigo with a greater reduction in the frequency of attacks nih.govnih.gov. Both treatment plans improved static postural control, but the combination therapy had a larger effect nih.gov.

Ginkgo Biloba Extract: A randomized, double-blind, multicenter trial was conducted to compare the efficacy and safety of Ginkgo Biloba extract EGb 761 with betahistine in 160 patients with vertigo. The 12-week study concluded that both treatments were similarly effective in improving vertigo symptoms, with no significant difference in outcome measures such as the Vertigo Symptom Scale and Sheehan Disability Scale semanticscholar.orgmedizinonline.comnih.govnih.gov. However, the Ginkgo Biloba extract was better tolerated by patients semanticscholar.orgnih.govnih.gov. Numerically, the improvements were slightly more pronounced in the EGb 761 group semanticscholar.orgnih.govnih.gov.

Interactive Data Table: Head-to-Head Comparisons of Antivertigo Agents

Comparator Key Findings Supporting Studies
Cinnarizine Both equally effective in reducing symptom duration and severity; Betahistine associated with fewer attacks. Betahistine showed more rapid initial relief. nih.govjournalijar.com
Flunarizine Results are conflicting. One study found flunarizine superior in reducing attacks and associated symptoms. Another found betahistine more effective in improving DHI scores. nih.govsemanticscholar.orgnih.gov
Nimodipine Combination of betahistine and nimodipine was more effective than betahistine alone in reducing vertigo frequency and improving quality of life in Meniere's disease. nih.govnih.gov
Ginkgo Biloba Both showed similar efficacy in treating vertigo. Ginkgo Biloba extract was noted to have better tolerability. semanticscholar.orgmedizinonline.comnih.govnih.gov

Comparison with Placebo and Non-Pharmacological Interventions

Non-Pharmacological Interventions: Research has also explored the utility of betahistine as an adjunct to non-pharmacological treatments for vertigo. For instance, in patients with benign paroxysmal positional vertigo (BPPV), the addition of betahistine to canalith repositioning maneuvers (like the Epley maneuver) has been shown to be beneficial researchgate.netclinicaltrialsarena.com. A meta-analysis of nine randomized controlled trials involving 860 patients with posterior canal BPPV found that the combination of the Epley maneuver and betahistine resulted in a greater reduction in dizziness handicap compared to the Epley maneuver alone clinicaltrialsarena.com.

Exploratory Clinical Applications

Research on Antipsychotic-Induced Weight Gain Modulation

Second-generation antipsychotics (SGAs) are often associated with significant weight gain, a side effect linked to their antagonistic action on histamine H1 receptors nih.govbohrium.com. Betahistine, with its H1 receptor agonist and H3 receptor antagonist properties, has been investigated as a potential agent to mitigate this weight gain nih.govbohrium.com.

Clinical studies have shown that co-treatment with betahistine can effectively reduce the weight gain associated with olanzapine in drug-naïve schizophrenia patients nih.govbohrium.com. A double-blind, placebo-controlled study found that in a subgroup of patients treated with olanzapine or clozapine, betahistine was significantly better than placebo at preventing increases in weight, BMI, and waist circumference semanticscholar.org. Specifically, one randomized controlled trial involving healthy females co-treated with olanzapine and betahistine reported a 37% reduction in mean weight gain in the betahistine group nih.gov. Mechanistic studies suggest that betahistine may counteract antipsychotic-induced weight gain by reducing food intake and increasing thermogenesis nih.govbohrium.com. A comparative study pooling data from two clinical trials found that while both metformin and betahistine were effective in improving antipsychotic-induced weight gain, metformin was more efficacious frontiersin.org.

Interactive Data Table: Betahistine for Antipsychotic-Induced Weight Gain

Study Type Key Findings Reference
Review of animal and clinical trials Co-treatment with betahistine effectively reduces olanzapine-associated weight gain. nih.govbohrium.com
Double-blind, placebo-controlled study Betahistine significantly prevented weight, BMI, and waist circumference increases in patients on olanzapine or clozapine. semanticscholar.org
Randomized Controlled Trial A 37% reduction in mean weight gain was observed with betahistine co-treatment with olanzapine in healthy females. nih.gov
Analysis of two clinical trials Both betahistine and metformin improved weight gain, with metformin showing greater efficacy. frontiersin.org

Investigations into Glycemic Control in Obese Subjects

The potential metabolic benefits of betahistine have been explored in the context of obesity and glycemic control. A randomized, placebo-controlled trial was conducted on 72 obese subjects to investigate the effect of betahistine on glycemic status, insulin (B600854) resistance, and pancreatic function ijbcp.comresearchgate.net. The study, which administered betahistine for twelve weeks, found that it led to improvements in fasting blood glucose, glycosylated hemoglobin (HbA1c), insulin resistance, and beta-cell function compared to both baseline values and a placebo group ijbcp.comresearchgate.netresearchgate.net. These findings suggest that betahistine may have a beneficial role in improving glycemic control and mitigating the long-term complications of obesity ijbcp.comresearchgate.net.

Studies in Attention Deficit Hyperactivity Disorder (ADHD)

The role of the histaminergic system in attention and cognition has prompted research into betahistine as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD) clinicaltrials.govclinconnect.io. Betahistine, a histamine H3 receptor antagonist, is thought to enhance attention by increasing histamine availability in the brain clinicaltrials.govclinconnect.ionih.gov.

Phase 1 clinical trials have been completed to evaluate the safety, tolerability, and pharmacokinetics of betahistine in adults with ADHD at doses higher than those used for vertigo nih.govdrugbank.com. These initial studies aimed to determine a dose-response for improving attention and impulsivity . The rationale is that higher doses are necessary to achieve the desired effects on vigilance and cognitive function clinconnect.io. These early-phase studies reported that betahistine was safe and well-tolerated at the tested doses nih.gov.

Role in Post-Operative Dizziness and Nausea Management

Betahistine's effects on the vestibular system have led to its investigation in the management of post-operative nausea, vomiting (PONV), and dizziness, particularly after middle ear surgery nih.govnih.govresearchgate.net.

Safety and Tolerability Profile in Clinical Research

Adverse Event Spectrum and Incidence

A comprehensive analysis of safety data from over 35 years of postmarketing surveillance, encompassing an estimated exposure of over 130 million patients, provides a broad overview of the adverse event profile of betahistine (B147258). nih.gov The most frequently reported adverse drug reactions involve cutaneous hypersensitivity, followed by gastrointestinal complaints and neurological events. nih.gov

Gastrointestinal discomfort is one of the most common side effects reported by individuals taking betahistine. patsnap.compatsnap.com These manifestations are generally mild and can often be managed by taking the medication with food. patsnap.comfda.gov.ph

Common gastrointestinal adverse events include:

Nausea patsnap.commedicines.org.ukapollopharmacy.in

Indigestion (dyspepsia) medicines.org.ukapollopharmacy.innps.org.au

Stomach pain or discomfort patsnap.comapollopharmacy.in

Bloating or abdominal distension fda.gov.phmedicines.org.uknps.org.au

Vomiting nih.govfda.gov.phwikipedia.org

Diarrhea medicines.org.ukwikipedia.org

Dry mouth medicines.org.ukwikipedia.org

Reports from postmarketing surveillance indicate that gastrointestinal complaints, such as nausea and vomiting or nonspecific abdominal pain, are typically not serious. nih.gov In some cases, these issues can be alleviated by reducing the dosage or by taking the tablets with meals. fda.gov.phnps.org.au

Table 1: Common Gastrointestinal Adverse Events

Adverse Event Frequency Management
Nausea Common medicines.org.ukapollopharmacy.in Take with food www.nhs.ukpatsnap.com
Indigestion (Dyspepsia) Common medicines.org.ukapollopharmacy.in Take with food www.nhs.uk
Stomach Pain/Discomfort Common patsnap.comapollopharmacy.in Take with food medicines.org.uk
Bloating/Abdominal Distension Reported fda.gov.phmedicines.org.uknps.org.au Take with food or lower dose fda.gov.ph

Headache is a commonly reported neurological side effect in patients treated with betahistine. patsnap.commedicines.org.ukapollopharmacy.in These headaches are typically mild and tend to decrease as the body becomes accustomed to the medication. patsnap.com

Other, less frequent, neurological and central nervous system effects may include:

Drowsiness or fatigue: Some individuals may experience these effects, which can impact activities requiring full attention. patsnap.compatsnap.com

Dizziness or light-headedness: This may be associated with a decrease in blood pressure, particularly when changing positions. patsnap.com

A review of postmarketing surveillance data found that adverse drug reactions related to the nervous system were varied and did not indicate a specific adverse reaction profile for betahistine. nih.gov

Cutaneous hypersensitivity reactions are the most frequently reported adverse events in postmarketing surveillance of betahistine. nih.gov These reactions are usually mild and resolve after discontinuing the drug. nih.gov

Reported dermatological and hypersensitivity reactions include:

Rash nih.gov

Pruritus (itching) nih.gov

Urticaria (hives) nih.gov

Angioedema (swelling of the face, lips, tongue, or throat) medicines.org.uk

While rare, serious allergic reactions (anaphylaxis) can occur and require immediate medical attention. www.nhs.ukmedicines.org.uk Symptoms of a severe reaction can include difficulty breathing, a drop in blood pressure, and loss of consciousness. medicines.org.uk A review of safety data noted one reported case of an anaphylactoid reaction and one case of Stevens-Johnson syndrome. nih.gov

Cardiovascular side effects with betahistine are considered rare. mims.com However, some of the reported cardiovascular considerations include:

Hypotension (low blood pressure): This can lead to dizziness or fainting. patsnap.commedicines.org.uk

Tachycardia (increased heart rate) or palpitations: While uncommon, some patients have reported these symptoms. patsnap.commedicines.org.uk

Ventricular extrasystoles: This has been noted as a rare adverse event. mims.com

Overdose cases have been associated with more serious cardiac complications. fda.gov.ph

Safety Profile in Specific Patient Populations

Caution is advised when prescribing betahistine to individuals with certain pre-existing medical conditions. fda.gov.phwww.nhs.uk

Bronchial Asthma: Due to its nature as a histamine (B1213489) analogue, there is a theoretical risk of bronchospasm. nih.gov Therefore, patients with bronchial asthma should be monitored carefully during treatment with betahistine. fda.gov.ph Postmarketing surveillance data has reported a clinical intolerance to betahistine leading to asthma or bronchospasm in a small number of cases. nih.gov

Peptic Ulcer: Caution is recommended for patients with a history of peptic ulcers because of occasional dyspepsia reported by patients taking betahistine. fda.gov.ph While some studies suggest the gastrointestinal side effects are not related to gastric acid production, there have been reports of symptom exacerbation in patients with a history of peptic ulcers. hres.cahres.ca Interestingly, one animal study suggested that betahistine may have a gastroprotective effect against indomethacin-induced gastric ulcers. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Betahistine monomesilate
Betahistine
Betahistine mesilate
Betahistine dihydrochloride (B599025)
Histamine
Indomethacin
Famotidine
Selegiline
Cetirizine
Cimetidine
Amiodarone
Sotalol

Safety in Pregnancy and Lactation (Research Limitations)

The use of betahistine during pregnancy and lactation is approached with caution due to a significant lack of comprehensive research. www.nhs.ukimc.med.sa Generally, betahistine is not recommended for pregnant women as there is limited information on how it might affect the developing fetus. www.nhs.uk However, it may be considered in cases of Ménière's disease that are unresponsive to other treatments. www.nhs.uk

Additionally, a global safety database covering over 35 years of post-marketing surveillance reported three instances of congenital abnormalities. researchgate.net

Table 1: Outcomes of Pregnancies Exposed to Betahistine (Case Series)

Outcome Category Number of Cases Details
Total Pregnancies with Known Outcomes 24 From an initial cohort of 27 referred women.
Live Births 21 Included two sets of twins.
Miscarriages 2 Spontaneous abortions.
Elective Terminations 3 Pregnancies terminated by choice.
Congenital Malformations (among 20 detailed live births)
Normal Outcomes 17 No reported abnormalities.
Major Malformation 1 Specifics of the malformation were noted.

Regarding lactation, there is no definitive data confirming the extent to which betahistine is excreted into human breast milk. www.nhs.ukbreastfeeding-and-medication.co.uk Due to this lack of information, it is often recommended to avoid the medication while breastfeeding if possible. www.nhs.uk Pharmacokinetic data suggest that while excretion into breast milk is likely, the amount is probably not significant due to very low plasma levels of the drug in the mother. breastfeeding-and-medication.co.uk If a mother must take betahistine while breastfeeding, it is advised to monitor the infant for any unusual signs such as drowsiness, rash, gastrointestinal distress, or poor feeding. www.nhs.ukbreastfeeding-and-medication.co.uk

Pharmacovigilance Data and Post-Marketing Surveillance Research

Pharmacovigilance and post-marketing surveillance are crucial for monitoring the long-term safety profile of a drug after it has been approved for public use. nih.govhrsa.gov For betahistine, extensive post-marketing data has been collected since its registration in 1968, covering an estimated exposure of over 130 million patients worldwide. researchgate.netnih.gov This surveillance provides a real-world perspective on the drug's safety and tolerability.

A comprehensive retrospective analysis of post-marketing surveillance data collected over 35 years (until December 31, 2005) provides significant insight into the safety profile of betahistine. nih.gov During this period, 554 adverse drug reaction (ADR) reports, encompassing 994 individual signs and symptoms, were received and evaluated by the marketing authorization holder. researchgate.netnih.gov

The analysis revealed that the most frequently reported adverse events were cutaneous hypersensitivity reactions. researchgate.netnih.gov These reactions, including rash, pruritus, and urticaria, were typically mild, self-limiting, and resolved after discontinuing the drug. researchgate.netnih.gov

Gastrointestinal complaints, primarily nausea, vomiting, or non-specific abdominal pain, were also reported but were generally non-serious. researchgate.netnih.gov Hepatobiliary issues were noted in 25 reports, involving elevated liver enzymes, but no cases of severe liver failure or death occurred. researchgate.netnih.gov Reports of adverse events related to the nervous system were varied and did not indicate a specific adverse reaction profile. researchgate.netnih.gov

| Respiratory, Thoracic and Mediastinal Disorders | 8 reports | Asthma or bronchospasm. | Not specified. researchgate.netnih.gov |

Future Research Directions and Methodological Enhancements

Refinement of Mechanism of Action Elucidation

While it is established that betahistine (B147258) acts as a potent histamine (B1213489) H3-receptor antagonist and a weak H1-receptor agonist, the exact interplay of its effects within the vestibular system requires further clarification mims.comdrugbank.comnih.gov. Future research aims to dissect these complex mechanisms more thoroughly.

The therapeutic benefits of betahistine are attributed to a combination of effects on both the peripheral vestibular system (the inner ear) and the central nervous system (CNS) nih.gov. However, the relative contribution of each requires more detailed investigation.

Peripheral Effects: Betahistine is understood to improve microcirculation within the inner ear, likely by relaxing precapillary sphincters in the striae vascularis pharmascience.com. This vasodilatory action is thought to reduce endolymphatic pressure, a key pathological feature of Ménière's disease drugbank.comnih.gov.

Central Effects: As an H3-receptor antagonist, betahistine increases the release of several neurotransmitters in the brainstem, including histamine and serotonin (B10506) drugbank.compatsnap.comwikipedia.org. This action is believed to inhibit the activity of vestibular nuclei, which play a crucial role in processing balance information and promoting vestibular compensation drugbank.comnih.govresearchgate.net. Studies in animal models suggest that betahistine facilitates the late process of vestibular compensation following unilateral vestibular loss nih.govresearchgate.net.

Table 1: Comparison of Central and Peripheral Effects of Betahistine

Site of ActionProposed MechanismReceptor InvolvementResulting Physiological Effect
Peripheral (Inner Ear)Vasodilation of inner ear blood vessels. drugbank.comnih.govpatsnap.comH1-Receptor Agonism drugbank.comImproved microcirculation and reduction of endolymphatic pressure. drugbank.compharmascience.com
Central (Brainstem/CNS)Inhibition of vestibular nuclei activity and promotion of vestibular compensation. drugbank.comnih.govresearchgate.netH3-Receptor Antagonism drugbank.compatsnap.comIncreased turnover and release of histamine and other neurotransmitters (e.g., serotonin). drugbank.comwikipedia.org

A study on frog semicircular canals demonstrated that both betahistine and its metabolite, aminoethylpyridine, could significantly reduce ampullar receptor resting discharge with minimal effect on mechanically-evoked responses nih.govresearchgate.net. This suggests that the anti-vertigo effect may be initiated by betahistine and then sustained by this active metabolite nih.gov. Furthermore, research in guinea pigs has shown that the metabolites aminoethylpyridine and hydroxyethylpyridine can significantly increase cochlear blood flow, with aminoethylpyridine showing the greatest effect nih.gov. Pyridylacetic acid had no significant effect on cochlear microcirculation nih.gov.

Future pharmacokinetic and pharmacodynamic studies are necessary to fully characterize the activity of these metabolites, their concentrations in plasma and inner ear fluids, and their specific contributions to the therapeutic efficacy of betahistine monomesilate.

Table 2: Pharmacological Activity of Betahistine Metabolites

MetaboliteObserved Pharmacological EffectSupporting Evidence
AminoethylpyridineReduces ampullar receptor resting discharge; significantly increases cochlear blood flow. nih.govnih.govStudies in frog semicircular canals and guinea pigs. nih.govnih.gov
HydroxyethylpyridineSignificantly increases cochlear blood flow. nih.govStudies in guinea pigs. nih.gov
Pyridylacetic acidConsidered pharmacologically inactive; no significant effect on cochlear blood flow. pharmascience.comnih.govStudies in guinea pigs. nih.gov

Optimization of Clinical Trial Design and Reporting

While betahistine has been in clinical use for decades, systematic reviews and meta-analyses have pointed to methodological shortcomings in the existing body of evidence nih.govnih.govnih.gov. A Cochrane review noted that the quality of evidence supporting betahistine's effect on vertigo symptoms is low nih.gov. To establish a more definitive understanding of its efficacy, future clinical trials require significant methodological enhancements.

Many early trials of betahistine were limited by small sample sizes, which can lead to an overestimation of treatment effects and reduce the statistical power to detect clinically meaningful differences nih.gov. Future trials must be designed with adequate power, necessitating larger patient cohorts.

Furthermore, ensuring the integrity of blinding is crucial. Double-blind, placebo-controlled trials are the gold standard for assessing efficacy, and future studies must implement and report robust blinding procedures to minimize bias nih.govnih.gov. A large-scale, multicentre, double-blind, randomized, placebo-controlled trial (the BEMED trial) was conducted to assess long-term effects, representing a step towards more rigorous methodology, though it did not find a significant difference between betahistine and placebo on the primary outcome of attack rate nih.gov.

Vestibular compensation is the natural process by which the brain adapts to a loss of vestibular input from one side researchgate.netresearchgate.net. Betahistine is thought to facilitate this process, potentially by rebalancing neural activity between the vestibular nuclei on both sides of the brainstem nih.govresearchgate.net. One study on patients who underwent unilateral vestibular neurotomy found that betahistine treatment reduced the time to recovery of static symptoms, with effects lasting up to three months post-surgery researchgate.netsemanticscholar.org.

However, the persistence of these benefits over longer periods remains unclear. Future clinical trials should incorporate long-term follow-up periods, extending well beyond the typical 1-3 month duration of many past studies nih.gov. This will be essential to determine if betahistine's effects on vestibular compensation are sustained and lead to lasting improvements in function and quality of life nih.gov. An observational study planned a follow-up period of up to two months after treatment completion to evaluate the course of vertigo, indicating a move toward assessing post-treatment effects clinicaltrials.gov.

Exploration of Novel Therapeutic Strategies

To overcome the limitations of betahistine's extensive first-pass metabolism, researchers are exploring innovative therapeutic approaches, including combination therapies and alternative delivery routes. frontiersin.orgnih.gov

A significant challenge with orally administered betahistine is that approximately 99% is metabolized by monoamine oxidase (MAO) enzymes in the gastrointestinal tract and liver, which limits its bioavailability. frontiersin.org A promising strategy to counteract this is the co-administration of betahistine with a MAO inhibitor, such as selegiline. frontiersin.orgnih.gov

Preclinical and clinical studies have demonstrated the potential of this combination. In animal models, combining betahistine with selegiline led to significantly higher blood concentrations of betahistine and improved posture function in cats. frontiersin.orgnih.govuni-muenchen.de A study in guinea pigs found that low-dose betahistine, when combined with selegiline, significantly increased cochlear microcirculation by up to 58.3 ± 38.7% above baseline. nih.govresearchgate.net This effect was not observed with selegiline alone. nih.govresearchgate.net

A Phase 1 clinical trial in humans provided further evidence for this approach, showing that the MAO-B inhibitor selegiline increased the bioavailability of betahistine by a factor of 80 to 100. frontiersin.org For instance, the area under the curve (a measure of drug exposure) for a 48 mg dose of betahistine alone was 0.64 hng/mL, which increased to 53.28 hng/mL when combined with selegiline. frontiersin.org These findings suggest that such combination therapy could enhance the therapeutic efficacy of betahistine. frontiersin.orgnih.gov

Table 1: Impact of Selegiline on Betahistine Bioavailability
TreatmentMean Area Under the Curve (AUC₀₋₂₄₀ min) (h*ng/mL)Fold Increase in Bioavailability
Betahistine 48 mg alone0.64 (±0.47)-
Betahistine 48 mg + Selegiline53.28 (±37.49)~83-fold
Data sourced from a Phase 1 clinical trial. frontiersin.org

To bypass the first-pass effect, alternative routes of administration are being actively investigated. frontiersin.orgnih.govnih.gov

Intranasal Administration: This route avoids extensive metabolism in the gut and liver, as the nasal mucosa has minimal MAO activity. nih.gov Intranasal delivery has been shown to increase betahistine's bioavailability by 5- to 29-fold compared to oral administration. praderwillinews.combiospace.com A Phase 2, double-blind, randomized, placebo-controlled study evaluated an intranasal betahistine spray (AM-125) for surgery-induced acute vestibular syndrome. nih.govresearchgate.net The results suggested that intranasal betahistine may help accelerate vestibular compensation and alleviate symptoms of vestibular dysfunction. nih.govnih.govresearchgate.net For example, at the end of the treatment period, the improvement in the Tandem Romberg test was 10.9 seconds for the 20-mg intranasal group versus 7.4 seconds for the placebo group. nih.govresearchgate.net

Transbuccal Administration: The development of mucoadhesive buccal tablets represents another strategy to enhance bioavailability. A study focusing on betahistine dihydrochloride (B599025) formulated into such tablets demonstrated a relative bioavailability of 177% by allowing the drug to be absorbed directly into the systemic circulation through the buccal mucosa. researchgate.net This approach offers a promising alternative for the delivery of betahistine. researchgate.net

Advanced Toxicological and Long-Term Safety Studies

While betahistine has a generally favorable safety profile, future research necessitates more specific and advanced toxicological assessments, particularly concerning the mesilate salt form.

Specific carcinogenicity studies on this compound are not extensively reported in the available literature. However, data from studies on betahistine dihydrochloride provide some insight. In two 18-month chronic toxicity studies in rats, there was no indication of any tumors, neoplasms, or hyperplasia upon histopathological examination, suggesting a lack of carcinogenic potential for betahistine dihydrochloride up to the doses tested. hres.cahres.cahpra.ie Despite these findings for the dihydrochloride salt, dedicated carcinogenicity studies for the mesilate form are warranted to address any potential differences arising from the salt moiety. researchgate.net One in vitro study noted that low doses of betahistine could induce proliferation in certain cancer cell lines, indicating a need for further investigation into this area. nih.gov

A specific area of concern for mesilate salt drugs is the potential for contamination with genotoxic impurities. ijbcp.comresearcher.lifeijbcp.comresearchgate.net Preclinical studies have shown that certain mesilate esters, such as methyl methanesulfonate and ethyl methanesulfonate, are potentially toxic substances that can cause DNA alkylation, making them potentially genotoxic and carcinogenic. researchgate.netijbcp.com These reactive intermediates can be formed during the manufacturing process of mesilate drug substances when methanesulfonic acid is combined with an alcoholic solvent. researchgate.netijbcp.com This has prompted regulatory agencies to require detailed information on the synthetic methods used for mesilate salts. researchgate.net Consequently, there are concerns about the potential for long-term DNA toxicity with betahistine mesilate, a risk not associated with the hydrochloride form. ijbcp.comresearcher.lifeijbcp.comresearchgate.net Further research is essential to quantify this risk and ensure the long-term safety of this compound.

Comparative Pharmacological Studies of Betahistine Salts

Betahistine is available in different salt forms, primarily as the dihydrochloride and the mesilate. A systematic review of the published literature suggests that while there are no head-to-head clinical trials comparing their efficacy, potentially relevant differences exist that may preclude them from being considered interchangeable. ijbcp.comresearcher.liferesearchgate.net

Future comparative pharmacological studies should focus on several key distinctions:

Molecular Weight and Pill Burden: The molecular weight of betahistine dihydrochloride is 209.12 g/mol , while that of betahistine mesilate is different. This difference implies that delivering an equivalent dose of the active betahistine moiety would require a higher mass of the mesilate salt, potentially leading to a greater pill burden for patients. ijbcp.comresearcher.liferesearchgate.net

Pharmacokinetic Profiles: There is evidence to suggest that there could be ethnically influenced differences in the pharmacokinetic behavior of betahistine salts. ijbcp.comresearcher.liferesearchgate.net Direct comparative studies in diverse populations are needed to clarify these potential variations.

Evidence Base: The volume of published clinical research is substantially greater for betahistine dihydrochloride than for betahistine mesilate. ijbcp.com This disparity highlights the need for more robust clinical trials focusing specifically on the mesilate salt to establish its efficacy and safety profile with greater certainty.

Safety Profile: As mentioned, the primary safety distinction relates to the potential for genotoxic impurities in the mesilate form, a concern not present with the dihydrochloride salt. ijbcp.comresearcher.lifeijbcp.comresearchgate.net

Table 2: Comparison of Betahistine Salts
FeatureBetahistine DihydrochlorideThis compound
Pill BurdenLower pill burden for equivalent dose of active moiety. ijbcp.comresearcher.lifeHigher pill burden for equivalent dose of active moiety. ijbcp.comresearcher.life
Potential Safety ConcernsNo specific concerns related to the salt form reported. ijbcp.comresearcher.lifeijbcp.comPotential for long-term DNA toxicity due to mesilate ester contaminants. ijbcp.comresearcher.lifeijbcp.com
Volume of Published EvidenceSubstantially greater body of research available. ijbcp.comijbcp.comFewer published studies available. ijbcp.com

Q & A

Basic Research Questions

Q. What is the current evidence supporting the efficacy of betahistine monomesilate in Ménière’s disease (MD), and how should researchers address contradictory findings in clinical trials?

  • Methodological Answer: Current evidence remains mixed due to variability in trial design, diagnostic criteria, and dosing regimens. Systematic reviews (e.g., Cochrane analyses) acknowledge betahistine's potential to reduce vertigo frequency but highlight methodological limitations such as small sample sizes and short follow-ups . To resolve contradictions, researchers should prioritize large-scale, randomized controlled trials (RCTs) with standardized protocols:

  • Define MD using validated criteria (e.g., American Academy of Otolaryngology–Head and Neck Surgery guidelines).
  • Use dose escalation (e.g., 48–144 mg/day) and long-term follow-ups (>6 months) to assess sustainability.
  • Include placebo controls and blinded outcome assessments to minimize bias .

Q. How should experimental protocols for this compound be structured to ensure reproducibility in preclinical studies?

  • Methodological Answer: Follow guidelines for pharmacological characterization:

  • Compound Purity : Specify source, purity (≥98% by HPLC), and batch numbers .
  • Dosing : Use pharmacologically relevant concentrations based on human pharmacokinetics (e.g., rapid absorption, volume of distribution in animal models) .
  • Controls : Include positive controls (e.g., histamine receptor agonists/antagonists) and vehicle controls.
  • Data Reporting : Document experimental conditions (e.g., temperature, solvent) and statistical methods (e.g., ANOVA for dose-response curves) .

Q. What are the key histaminergic mechanisms of this compound, and how can they be experimentally validated?

  • Methodological Answer: Betahistine acts as a weak H1 agonist and strong H3 antagonist, modulating vestibular blood flow and neurotransmitter release. Validate mechanisms via:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., H3 receptor affinity with [³H]-α-methylhistamine).
  • In Vivo Models : Assess vestibular compensation in labyrinthectomized rodents or motion-induced nystagmus in primates.
  • Biochemical Markers : Measure histamine metabolite levels (e.g., tele-methylhistamine) in cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers reconcile conflicting meta-analyses on betahistine’s efficacy in non-MD vertigo syndromes?

  • Methodological Answer: Conduct subgroup analyses to identify confounding variables:

  • Dosage : Compare low (32–48 mg/day) vs. high (>96 mg/day) doses, noting nonlinear pharmacokinetics .
  • Study Design : Differentiate parallel-group vs. crossover trials, adjusting for carryover effects.
  • Population Heterogeneity : Stratify by etiology (e.g., benign paroxysmal positional vertigo vs. vertebrobasilar insufficiency) .
    • Use sensitivity analyses to exclude low-quality studies (e.g., those lacking blinding or validated endpoints) .

Q. What strategies optimize the detection of synergistic effects between this compound and other therapies (e.g., vasodilators)?

  • Methodological Answer:

  • Experimental Design : Implement factorial RCTs to test betahistine alone vs. combination therapy.
  • Endpoint Selection : Use composite endpoints (e.g., vertigo frequency + quality-of-life scores) to capture multidimensional effects.
  • Pharmacodynamic Modeling : Apply isobolographic analysis to quantify synergy in preclinical models .

Q. How should researchers address the lack of pharmacokinetic data for this compound in special populations (e.g., renal/hepatic impairment)?

  • Methodological Answer:

  • Population Pharmacokinetics (PopPK) : Use sparse sampling in existing RCTs to estimate clearance and volume of distribution in subpopulations.
  • In Vitro Studies : Assess metabolism using human hepatocyte models or CYP450 inhibition assays .
  • Dose Adjustment : Propose Bayesian adaptive dosing regimens based on PopPK simulations .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in betahistine studies?

  • Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal Emax models to estimate EC50 and Hill coefficients.
  • Time-to-Event Analysis : Use Kaplan-Meier curves for latency until vertigo recurrence.
  • Meta-Regression : Pool data across studies to explore dose-dependent efficacy thresholds .

Q. How can biases in retrospective betahistine studies be minimized?

  • Methodological Answer:

  • Propensity Score Matching : Adjust for confounders (e.g., age, disease severity) in non-randomized cohorts.
  • Sensitivity Analyses : Test robustness by varying inclusion/exclusion criteria.
  • Adherence Metrics : Incorporate plasma betahistine levels to validate self-reported dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.